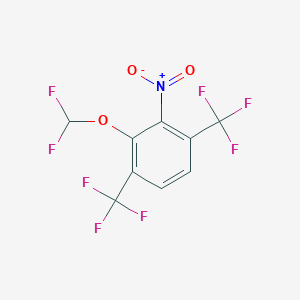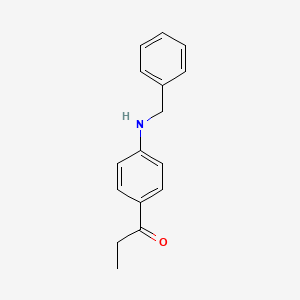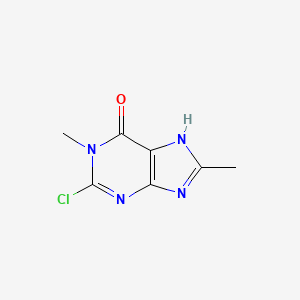![molecular formula C11H20N2O2 B14035626 endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate](/img/structure/B14035626.png)
endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate: is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Protection: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Cyclization: The protected intermediate undergoes cyclization to form the azabicyclo[2.2.1]heptane structure.
Deprotection: The Boc group is removed to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
Comparación Con Compuestos Similares
- endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl benzylcarbamate racemate
- endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl carboxylic acid methyl ester racemate
Comparison: While these compounds share a similar bicyclic structure, they differ in their functional groups and specific applications. For example, the benzylcarbamate derivative may have different reactivity and biological activity compared to the amine racemate .
Propiedades
Fórmula molecular |
C11H20N2O2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
tert-butyl (1S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3/t7-,8?,9+/m1/s1 |
Clave InChI |
JRZFZVWZIJNIEQ-NBXIYJJMSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1C(C2)N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CCC1C(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


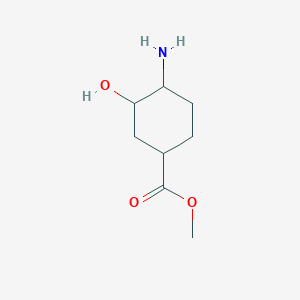
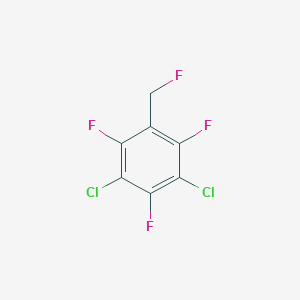

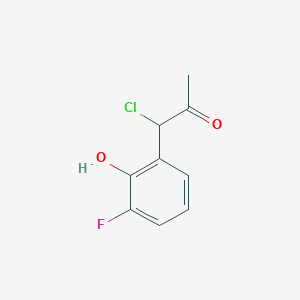
![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B14035577.png)
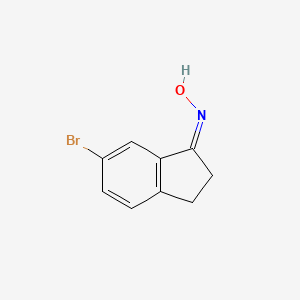

![(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine](/img/structure/B14035583.png)
![6-Chloro-7H-dibenzo[c,g]carbazole](/img/structure/B14035586.png)
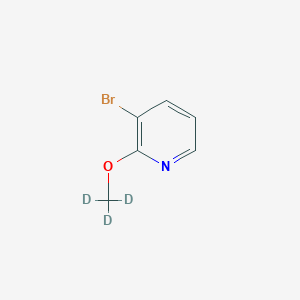
![Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate](/img/structure/B14035608.png)
